
N-Benzyl-6-bromopyridin-3-amine
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Overview
Description
N-Benzyl-6-bromopyridin-3-amine is an organic compound with the molecular formula C12H11BrN2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6th position and an amine group at the 3rd position, along with a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-6-bromopyridin-3-amine can be synthesized through a multi-step process. One common method involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile to obtain 3-amino-6-bromopyridine . This intermediate can then be reacted with benzyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-6-bromopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
N-Benzyl-6-bromopyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays and studies.
Mechanism of Action
The mechanism of action of N-Benzyl-6-bromopyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s binding affinity to its target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
3-Amino-6-bromopyridine: This compound lacks the benzyl group, making it less hydrophobic and potentially less effective in certain applications.
6-Bromopyridin-2-amine: Similar in structure but with the amine group at the 2nd position, which can lead to different reactivity and applications.
Uniqueness: N-Benzyl-6-bromopyridin-3-amine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and binding interactions in biological systems. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Biological Activity
N-Benzyl-6-bromopyridin-3-amine is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromine atom at the 6-position and a benzyl group. This unique structure contributes to its distinct chemical properties and biological activities.
Property | Description |
---|---|
Molecular Formula | C11H10BrN |
Molecular Weight | 236.11 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The bromine atom can facilitate nucleophilic substitution reactions, while the benzylamino group may engage in hydrogen bonding and π-π interactions with biomolecules. These interactions can influence cellular pathways and enzyme activities, making the compound a candidate for various therapeutic applications.
Biological Activities
- Anticancer Properties
- Antimicrobial Activity
- Cytokinin Activity
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to the benzyl or pyridine moieties can significantly impact biological activity. For instance:
Modification | Effect on Activity |
---|---|
Substitution at different positions on the pyridine ring | Alters binding affinity and selectivity for molecular targets |
Variation in the length or branching of the benzyl group | Influences lipophilicity and cellular uptake |
Case Studies
- In Vitro Studies on Cancer Cell Lines
-
Agricultural Applications
- Research demonstrated that derivatives of this compound could enhance cytokinin activity in plants, promoting cell division and delaying senescence in crops. This suggests practical applications in agriculture for improving plant resilience and productivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Benzyl-6-bromopyridin-3-amine, and how do reaction conditions influence yield?
Methodological Answer: N-Benzyl-6-bromopyridin-amine can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging brominated pyridine precursors and benzylamine derivatives. Key factors include:
- Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos or BINAP enhance cross-coupling efficiency .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, toluene) at 80–110°C improve reaction kinetics.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product.
- Yield Optimization : Excess benzylamine (1.5–2.0 eq.) and degassing solvents to exclude oxygen mitigate side reactions (e.g., dehalogenation).
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Look for characteristic signals:
- Pyridine ring protons (δ 7.5–8.5 ppm, J coupling ~2 Hz for adjacent Br).
- Benzyl group (δ 4.5 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z ~277 (C₁₂H₁₁BrN₂).
- Contradiction Handling : If signals overlap (e.g., NH₂ vs. aromatic protons), use D₂O exchange or HSQC for resolution .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- X-ray Diffraction : Use SHELX suite (SHELXL for refinement, SHELXS for solution) to model Br and benzyl group positions.
- ORTEP-3 Visualization : Generate 3D thermal ellipsoid plots to assess steric hindrance between benzyl and bromine groups .
- Twinned Data : Apply SHELXL’s TWIN/BASF commands for high-symmetry space groups (e.g., P2₁/c) .
Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
- Computational Modeling : DFT (B3LYP/6-31G*) calculates charge distribution:
- Bromine’s electron-withdrawing effect activates C3-position for nucleophilic attack.
- Hammett σₚ⁺ values correlate with reaction rates in Suzuki-Miyaura couplings .
- Experimental Validation : Compare kinetic data (e.g., TOF) with Cl or I analogs to isolate electronic vs. steric contributions.
Q. What strategies address contradictions in mechanistic studies of this compound’s catalytic applications?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-benzylamine to track amine participation in Pd-catalyzed cycles via ¹H-¹⁵N HMBC .
- In Situ Monitoring : React-IR or EPR spectroscopy identifies transient intermediates (e.g., Pd⁰/Pd²⁺ species).
- Error Analysis : Apply Bayesian statistics to distinguish experimental noise from genuine mechanistic outliers .
Properties
Molecular Formula |
C12H11BrN2 |
---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
N-benzyl-6-bromopyridin-3-amine |
InChI |
InChI=1S/C12H11BrN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-7,9,14H,8H2 |
InChI Key |
KHEDNLSGRAPMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=C(C=C2)Br |
Origin of Product |
United States |
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